molecular formula C24H31BO5 B7957795 tert-Butyl 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

tert-Butyl 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7957795
M. Wt: 410.3 g/mol
InChI Key: ORRSEYDXPHEPNT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound that features a tert-butyl ester group, a benzyloxy substituent, and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

tert-butyl 3-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BO5/c1-22(2,3)28-21(26)18-13-14-19(25-29-23(4,5)24(6,7)30-25)20(15-18)27-16-17-11-9-8-10-12-17/h8-15H,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRSEYDXPHEPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC(C)(C)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:

    Formation of the Benzyloxy Group: The initial step often involves the protection of a phenol group with a benzyl group. This can be achieved through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Boronate Ester: The boronate ester can be introduced via a Miyaura borylation reaction. This involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used as a building block for the construction of more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology and Medicine

This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. The benzyloxy group can be modified to introduce various functional groups, enhancing the biological activity of the resulting compounds.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which tert-Butyl 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.

    tert-Butyl Benzoate: A simpler ester without the boronate ester or benzyloxy groups.

    Benzyloxybenzene: Lacks the boronate ester and ester functionalities.

Uniqueness

tert-Butyl 3-(benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis, capable of forming complex molecules with diverse applications in chemistry, biology, and industry.

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